molecular formula C16H16O2 B5667592 4-propylphenyl benzoate

4-propylphenyl benzoate

Cat. No. B5667592
M. Wt: 240.30 g/mol
InChI Key: ZTOPDMKQCXHBKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of 4-propylphenyl benzoate and its derivatives involves various chemical reactions, including condensation, esterification, and catalyzed coupling processes. Studies have detailed the synthesis of related compounds through reactions like the Steglich esterification and Suzuki Miyaura reaction, employing palladium catalysis for C-C coupling and exploring the influence of different substituents on the benzoate moiety (Wu Juna, 2003); (Hafiz Muhammad Imran et al., 2020).

Molecular Structure Analysis

The molecular structure of 4-propylphenyl benzoate derivatives has been analyzed using techniques such as X-ray diffraction, revealing insights into their conformation and crystalline structures. These studies show that the molecules exhibit various degrees of dihedral angles and conjugated systems, contributing to their distinct properties (Wu Juna, 2003).

Scientific Research Applications

Physico-Chemical Properties in Drug Development

4-Propylphenyl benzoate and its derivatives have been studied for their physico-chemical properties, which are crucial in understanding the relationship between a drug's structure and its biological activity. These properties include lipophilicity, surface activity, and adsorbability, which are essential for quantitative structure-activity studies in drug development (Stankovicová et al., 2014).

Use in Synthesis of Herbicidal Ingredients

Compounds similar to 4-propylphenyl benzoate have been synthesized for use as herbicidal ingredients. For example, ZJ0273, a propyl benzoate derivative, is used for weed control in oilseed rape in China (Yang et al., 2008).

Role in Bacterial Degradation Processes

The bacterial degradation of compounds like 4-propylphenyl benzoate has been observed in certain bacterial strains, like Pseudomonas cepacia. These processes are essential for understanding environmental biodegradation and the fate of chemical compounds in nature (Arensdorf & Focht, 1995).

Potential Antibacterial Activity

Some derivatives of 4-propylphenyl benzoate have been synthesized and shown to exhibit antibacterial activity against various bacterial strains. These findings suggest potential uses in developing new antibacterial agents (Abdel‐Galil et al., 2018).

Applications in Liquid Crystals

Derivatives of 4-propylphenyl benzoate have been synthesized for use in liquid crystals, which have applications in electronic displays and other technologies. These compounds' mesomorphic behavior is crucial for their effectiveness in such applications (Tsai et al., 1995).

properties

IUPAC Name

(4-propylphenyl) benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O2/c1-2-6-13-9-11-15(12-10-13)18-16(17)14-7-4-3-5-8-14/h3-5,7-12H,2,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTOPDMKQCXHBKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)OC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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